molecular formula C11H7NO2 B15337938 Naphtho[2,1-d]isoxazol-3(2H)-one

Naphtho[2,1-d]isoxazol-3(2H)-one

Cat. No.: B15337938
M. Wt: 185.18 g/mol
InChI Key: WVHGFGNWLQKQEF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

These compounds feature a naphthalene ring fused to an isoxazole moiety, a heterocyclic ring containing oxygen and nitrogen.

The closest analog in the evidence is Naphtho[2,3-d]isoxazol-3(2H)-one (CAS: 94734-31-3), with molecular formula C₁₁H₇NO₂ and molecular weight 185.18 g/mol . Its synthesis and characterization highlight the importance of fused-ring systems in modulating chemical reactivity and biological interactions.

Properties

Molecular Formula

C11H7NO2

Molecular Weight

185.18 g/mol

IUPAC Name

benzo[g][1,2]benzoxazol-3-one

InChI

InChI=1S/C11H7NO2/c13-11-9-6-5-7-3-1-2-4-8(7)10(9)14-12-11/h1-6H,(H,12,13)

InChI Key

WVHGFGNWLQKQEF-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CC3=C2ONC3=O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Naphtho[2,1-d]isoxazol-3(2H)-one can be achieved through several methods. One common approach involves the cyclization of a naphthoquinone derivative with hydroxylamine. The process typically includes the following steps:

  • Naphthoquinone reacts with hydroxylamine hydrochloride in the presence of a base, often sodium hydroxide, at room temperature.

  • The mixture is then heated to promote cyclization, forming the isoxazole ring.

  • The product is purified through recrystallization or chromatography techniques.

Industrial Production Methods

For industrial production, methods such as microwave-assisted synthesis have been explored to enhance yield and reduce reaction times. These methods generally involve:

  • The use of high-energy microwaves to accelerate the reaction between naphthoquinone and hydroxylamine.

  • Optimized reaction conditions, including the use of specific solvents and catalysts, to maximize efficiency and yield.

Chemical Reactions Analysis

Types of Reactions It Undergoes

Naphtho[2,1-d]isoxazol-3(2H)-one is known to undergo various chemical reactions, including:

  • Oxidation: Reacting with oxidizing agents such as potassium permanganate or hydrogen peroxide.

  • Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can convert it to corresponding amines or alcohols.

  • Substitution: Electrophilic and nucleophilic substitution reactions, facilitated by reagents such as halogens or alkylating agents.

Common Reagents and Conditions

  • Oxidation: Potassium permanganate in acidic medium.

  • Reduction: Sodium borohydride in methanol or ethanol.

  • Substitution: Bromine in acetic acid for electrophilic substitution.

Major Products Formed

Depending on the reaction type, major products include:

  • From oxidation: Nitro derivatives or carboxylic acids.

  • From reduction: Amines or alcohol derivatives.

  • From substitution: Halogenated isoxazole derivatives.

Scientific Research Applications

Naphtho[2,1-d]isoxazol-3(2H)-one has found diverse applications in scientific research:

  • Chemistry: : As a building block for synthesizing more complex heterocyclic compounds.

  • Biology: : Investigated for its potential biological activities, including antimicrobial and anticancer properties.

  • Medicine: : Explored for use as a pharmacophore in drug design, particularly in the development of novel therapeutic agents.

  • Industry: : Used in the synthesis of dyes, pigments, and as a precursor for various industrial chemicals.

Mechanism of Action

The compound's mechanism of action often involves its reactivity towards nucleophiles and electrophiles, owing to the electron-rich nature of the isoxazole ring. It can interact with molecular targets such as enzymes or receptors, potentially inhibiting or modifying their functions. These interactions may involve pathways like enzyme inhibition or receptor antagonism, depending on the specific application and derivative used.

Comparison with Similar Compounds

Structural and Chemical Properties

Below is a comparative analysis of key fused isoxazole and related heterocyclic derivatives:

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Features
Naphtho[2,3-d]isoxazol-3(2H)-one 94734-31-3 C₁₁H₇NO₂ 185.18 Fused naphthalene-isoxazole; purity ≥95%, used in lab-scale studies
Naphtho[2,1-d]thiazol-2(3H)-one 17931-24-7 C₁₁H₇NOS 201.24 Thiazole analog (replaces isoxazole oxygen with sulfur); storage conditions critical
Benzo[b]naphtho[2,1-d]thiophene 239-35-0 C₁₆H₁₀S 234.31 Thiophene-fused naphthalene; environmental analysis applications
5-Fluorobenzo[d]isoxazol-3(2H)-one 99822-23-8 C₇H₄FNO₂ 153.11 Fluorinated substituent enhances electronic properties; anticancer studies

Key Observations :

  • Naphtho[2,3-d]isoxazol-3(2H)-one has a lower molecular weight compared to sulfur-containing analogs like Naphtho[2,1-d]thiazol-2(3H)-one , which may influence solubility and bioavailability.

Critical Insights :

  • Thiazole analogs may exhibit distinct pharmacokinetic profiles due to sulfur’s lipophilicity, though specific data are absent in the evidence .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.